molecular formula C10H13NO B3349853 1,2,3,4-tetrahydro-1-methyl-4-Quinolinol CAS No. 24206-53-9

1,2,3,4-tetrahydro-1-methyl-4-Quinolinol

Cat. No. B3349853
CAS RN: 24206-53-9
M. Wt: 163.22 g/mol
InChI Key: PKNUKFLDADDHEV-UHFFFAOYSA-N
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Description

1,2,3,4-tetrahydro-1-Methyl-4-Quinolinol is a chemical compound with the molecular formula C10H13NO . It is also known as 1,2,3,4-Tetrahydro-4-methylquinoline .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydro-1-methyl-4-Quinolinol can be viewed using Java or Javascript . The exact structure details are not available in the retrieved sources.


Physical And Chemical Properties Analysis

1,2,3,4-tetrahydro-1-Methyl-4-Quinolinol has a molecular weight of 163.21632 . It has a density of 1.2±0.1 g/cm3, a boiling point of 295.9±29.0 °C at 760 mmHg, and a flash point of 154.8±14.9 °C .

Safety And Hazards

The safety information for 1,2,3,4-tetrahydro-1-methyl-4-Quinolinol indicates that it has a GHS07 signal word warning. The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNUKFLDADDHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-tetrahydro-1-methyl-4-Quinolinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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